N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide
Description
This compound is a benzamide derivative featuring a guanidine-like carbamimidoyl core (N–C=N–N) bridging a 4,6-dimethylpyrimidin-2-yl group and a 2-(1H-indol-3-yl)ethyl moiety. The 3-methylbenzamide substituent introduces steric and electronic modifications that may influence binding affinity and solubility.
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H26N6O/c1-16-7-6-8-19(13-16)23(32)30-24(31-25-28-17(2)14-18(3)29-25)26-12-11-20-15-27-22-10-5-4-9-21(20)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32) |
InChI Key |
VOQMAFZPLAFYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields . Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to two closely related analogs from the evidence:
Impact of Structural Differences
Indole Modifications :
- The target compound lacks methoxy substitution on the indole ring, which may reduce electron-donating effects compared to Analog 1 and Analog 2 (both feature 5-methoxyindole). Methoxy groups enhance π-π stacking with hydrophobic protein pockets but may reduce metabolic stability .
- The absence of a 5-methoxy group in the target compound could lower binding affinity to indole-dependent targets (e.g., serotonin receptors) but improve passive diffusion through membranes due to reduced polarity.
The methylamino group in Analog 1 may participate in hydrogen bonding, enhancing target engagement . Analog 2’s propenamide chain with 3,4-dimethoxyphenyl substituents adds rigidity and extended conjugation, likely improving interaction with planar binding sites (e.g., ATP pockets in kinases) but reducing solubility .
Physicochemical Properties: The target compound’s lower molecular weight (~453 vs. Analog 2’s 3,4-dimethoxyphenyl group increases steric bulk and polarity, which may limit bioavailability despite enhanced target specificity .
Research Findings and Implications
- Analog 2 () demonstrated nanomolar inhibition of tyrosine kinases in vitro, attributed to the propenamide chain’s ability to mimic ATP’s adenine moiety. However, its high molecular weight and low solubility (<10 µM in aqueous buffer) pose formulation challenges .
- The target compound , with its simplified indole and methylbenzamide groups, may strike a balance between potency and drug-like properties, though empirical data are needed to confirm this hypothesis.
Methodological Considerations
Structural comparisons were enabled by crystallographic tools such as SHELXL (for small-molecule refinement) and ORTEP-3 (for molecular graphics), which are critical for resolving subtle conformational differences in analogs . The WinGX suite further supports crystallographic data interpretation, ensuring accurate bond-length and angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
